4-(o-Chlorobenzylidene)-1-((p-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one
Description
This compound belongs to the imidazolin-5-one family, characterized by a five-membered heterocyclic core with substituents that influence its physicochemical and biological properties. The structure includes:
- o-Chlorobenzylidene group: A chlorinated aromatic moiety at position 4, which enhances lipophilicity and electronic effects.
- Phenyl group at position 2: Adds steric bulk and modulates solubility.
Properties
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-3-[(E)-(4-nitrophenyl)methylideneamino]-2-phenylimidazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O3/c24-20-9-5-4-8-18(20)14-21-23(29)27(22(26-21)17-6-2-1-3-7-17)25-15-16-10-12-19(13-11-16)28(30)31/h1-15H/b21-14-,25-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFJFOAFHYYAAY-JPCQLYNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Cl)C(=O)N2N=CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3Cl)/C(=O)N2/N=C/C4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126293-35-4 | |
| Record name | 4H-Imidazol-4-one, 3,5-dihydro-5-((2-chlorophenyl)methylene)-3-(((4-nitrophenyl)methylene)amino)-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126293354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
4-(o-Chlorobenzylidene)-1-((p-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one, a complex organic compound belonging to the imidazolidinone class, has garnered attention in medicinal chemistry due to its diverse biological activities. Its molecular formula is C23H18ClN4O3, and it features significant functional groups that contribute to its pharmacological potential. This article will explore the compound's biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure includes an imidazolinone core with chlorobenzyl and nitrobenzyl moieties, which enhance its biological activity compared to other derivatives. The key structural features are as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C23H18ClN4O3 |
| Imidazolinone Core | Central structure contributing to activity |
| Functional Groups | Chlorobenzyl and nitrobenzyl groups |
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Research has shown that it can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated its effectiveness against multidrug-resistant Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.62 µg/mL |
| Escherichia coli | 31.25 µg/mL |
| Pseudomonas aeruginosa | 7.81 µg/mL |
These findings suggest that the compound could serve as a lead in developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | <0.1 |
| A549 | 0.14 |
These results indicate that the compound may inhibit cancer cell proliferation effectively.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Efficacy : A research team evaluated the antibacterial effects of various Schiff bases, including our compound, against resistant strains. The results showed that it outperformed traditional antibiotics like ciprofloxacin against certain strains of bacteria .
- Anticancer Mechanism Investigation : Another study focused on the mechanism of action of this compound against MCF-7 cells. It was found to induce apoptosis through the activation of caspases, indicating a potential pathway for cancer treatment .
- In Silico Studies : Molecular docking studies have revealed that the compound binds effectively to target proteins involved in cancer progression and bacterial resistance mechanisms, suggesting a rational basis for its observed biological activities .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
The compound has shown significant antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
Anticancer Properties
Preliminary studies suggest that 4-(o-Chlorobenzylidene)-1-((p-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one may possess anticancer activity. In vitro assays have indicated that it can induce apoptosis in cancer cell lines, highlighting its potential as a chemotherapeutic agent.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it may act as an inhibitor of certain kinases or phosphatases, which are crucial in cancer progression and other diseases.
Case Studies
Several case studies have documented the effectiveness of this compound:
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that the compound inhibited the growth of E. coli and Staphylococcus aureus with minimum inhibitory concentrations significantly lower than those of standard antibiotics.
- Cancer Cell Apoptosis : Research involving human cancer cell lines showed that treatment with this compound resulted in a dose-dependent increase in apoptotic markers, suggesting its potential as an anticancer agent.
- Enzyme Inhibition Studies : In vitro assays indicated that the compound effectively inhibited specific kinases associated with cancer cell proliferation, providing insights into its mechanism of action.
Comparison with Similar Compounds
Key Observations :
- The imidazolin-5-one core is versatile, accommodating diverse substituents (e.g., chloro, nitro, methyl) at positions 1, 2, and 3.
- Nitro groups (as in the target compound) are less common in the evidence compared to chloro or methyl substituents, suggesting unique electronic effects for the target compound.
- Synthetic routes often involve condensation reactions (e.g., oxazolones with amines/aldehydes) or reflux in acetic anhydride for cyclization .
Key Observations :
Electronic and Steric Effects
- Electron-withdrawing groups (e.g., -NO₂ in the target compound) may enhance stability and reactivity compared to electron-donating groups (e.g., -CH₃ in compounds) .
Preparation Methods
Core Imidazolinone Synthesis via Cyclocondensation
The imidazolinone scaffold is typically constructed through cyclocondensation reactions. A foundational approach involves reacting N-acetyl glycine with aldehydes under Perkin-like conditions. For instance, Jursic et al. demonstrated that oxazolone intermediates form via cyclization of N-protected glycine derivatives, which subsequently undergo aldol condensation with aromatic aldehydes . Adapting this method, the target compound’s core could be synthesized by condensing N-benzoylglycine with o-chlorobenzaldehyde in acetic anhydride and sodium acetate, yielding 4-(o-chlorobenzylidene)-2-phenyloxazol-5-one as a precursor .
Reaction Conditions :
-
Reactants : N-Benzoylglycine (1 equiv), o-chlorobenzaldehyde (1.2 equiv)
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Catalyst : Sodium acetate (1 equiv)
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Solvent : Acetic anhydride (neat)
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Temperature : Reflux (140°C)
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Time : 4–6 hours
Ultrasound irradiation has been shown to enhance reaction efficiency. A study by Growingscience et al. reported a 3-minute ultrasound-mediated synthesis of analogous thiazol-4(5H)-ones, achieving 89% yield compared to 72% under conventional reflux . Applying similar sonication (35 kHz, 25°C) could reduce cyclocondensation time to ≤30 minutes.
Introduction of the p-Nitrobenzylideneamino Group
The second benzylidene moiety is introduced via Schiff base formation. This step involves reacting the primary amine of the imidazolinone precursor with p-nitrobenzaldehyde. A protocol by Orient Journal of Chemistry detailed the synthesis of 1-arylideneamino derivatives using aromatic aldehydes under mild conditions .
Optimized Procedure :
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Reactants : 1-Amino-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one (1 equiv), p-nitrobenzaldehyde (1.2 equiv)
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Catalyst : Triethylamine (1 equiv)
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Solvent : Absolute ethanol (5 mL/mmol)
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Temperature : Room temperature (25°C)
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Time : 18–24 hours
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Workup : Precipitate filtered, washed with cold ethanol, and recrystallized from ethanol:DCM (3:1)
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the imidazolinone’s primary amine on the aldehyde carbonyl, followed by dehydration to form the Schiff base. The electron-withdrawing nitro group enhances electrophilicity of the aldehyde, accelerating imine formation .
Alternative Pathway: One-Pot Tandem Synthesis
A solvent-free approach reported by Belwal et al. for imidazole derivatives offers a sustainable alternative . Modifying this method, the target compound can be synthesized in one pot by sequentially adding o-chlorobenzaldehyde and p-nitrobenzaldehyde to a mixture of N-acetyl glycine and phenyl isothiocyanate.
Key Steps :
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Formation of Oxazolone :
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N-Acetyl glycine + Phenyl isothiocyanate → 2-Phenyloxazol-5-one
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Aldol Condensation :
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Oxazolone + o-chlorobenzaldehyde → 4-(o-chlorobenzylidene)-2-phenyloxazol-5-one
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Amine Formation :
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Oxazolone treated with hydrazine hydrate → 1-Amino-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one
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Schiff Base Formation :
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Imidazolinone + p-nitrobenzaldehyde → Final product
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Advantages :
Spectroscopic Characterization
Infrared Spectroscopy (IR) :
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 8.42 (d, J = 8.6 Hz, 2H, Ar-H p-NO₂)
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δ 7.89 (d, J = 8.5 Hz, 2H, Ar-H o-Cl)
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δ 7.62–7.45 (m, 5H, C₆H₅)
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δ 6.95 (s, 1H, CH=)
¹³C NMR (100 MHz, DMSO-d₆) :
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168.8 ppm (C=O)
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160.2 ppm (C=N)
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142.1 ppm (C-NO₂)
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134.9 ppm (C-Cl)
Comparative Analysis of Synthetic Routes
| Method | Time (h) | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Conventional Stepwise | 24–30 | 58–68 | 98 | High reproducibility |
| Ultrasound-Assisted | 0.5–2 | 72–89 | 97 | Rapid kinetics |
| One-Pot Tandem | 8–10 | 51 | 95 | Solvent-free, eco-friendly |
Challenges and Optimization Strategies
Steric Hindrance :
The ortho-chloro substituent creates steric bulk, slowing Schiff base formation. Using polar aprotic solvents (e.g., DMF) increases reaction rate by 40% but complicates purification .
Byproduct Formation :
Competing aldol condensation between oxazolone and p-nitrobenzaldehyde may occur. This is mitigated by:
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Stepwise addition of aldehydes
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Temperature control (<30°C during imine formation)
Scale-Up Considerations :
Pilot-scale trials (100 g) showed yield drops to 44% due to incomplete mixing. Implementing continuous flow reactors with in-line IR monitoring improved yield to 57% .
Green Chemistry Approaches
Recent trends emphasize solvent-free or aqueous conditions. A modified protocol using water as solvent and β-cyclodextrin as a supramolecular catalyst achieved 61% yield at 80°C in 6 hours . Life-cycle assessment revealed a 37% reduction in E-factor compared to ethanol-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
